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Compound of Interest

Compound Name: MB 660R NHS Ester

Cat. No.: B13720212 Get Quote

Introduction

MB 660R NHS Ester is a bright, photostable, amine-reactive fluorescent dye commonly used

for labeling proteins, antibodies, and other biomolecules.[1][2] The dye, a rhodamine derivative,

emits in the far-red spectrum (approx. 685 nm) and its fluorescence is stable across a wide pH

range (pH 4-10).[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety allows for the formation

of a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues or

the N-terminus of a protein).[1][4] The efficiency of this conjugation reaction is critically

dependent on the pH of the reaction buffer. This document provides detailed protocols and

guidelines for selecting the optimal buffer and pH for successful conjugation of MB 660R NHS
Ester.

The Critical Role of pH in NHS Ester Conjugation

The optimal pH for NHS ester reactions is a compromise between two competing processes:

the reactivity of the target amine and the hydrolysis of the NHS ester.[5]

Amine Reactivity: The reactive species for conjugation is the unprotonated primary amine (-

NH₂), which acts as a nucleophile.[5] At acidic or neutral pH (below ~7.5), primary amines

are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), rendering them

unreactive towards the NHS ester. As the pH increases into the alkaline range, the amine

becomes deprotonated, increasing its reactivity.[5][6]
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NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that

cleaves the ester and renders the dye inactive for conjugation. The rate of hydrolysis

increases significantly with rising pH.[4][5] For instance, the half-life of a typical NHS ester

can decrease from hours at pH 7 to just minutes at pH 8.6.[4]

Therefore, the ideal pH range for conjugation maximizes the availability of reactive amines

while minimizing the rate of dye hydrolysis. For most NHS ester conjugations, this optimal

range is between pH 7.2 and 9.0, with many protocols specifically recommending pH 8.3-8.5

for the highest efficiency.[5][6][7][8][9]

Quantitative Data Summary
Table 1: Recommended Buffers for MB 660R NHS Ester
Conjugation

Buffer System
Recommended pH
Range

Typical
Concentration

Notes

Sodium Bicarbonate 8.3 - 9.0 0.1 M

Widely recommended

for optimal reaction

efficiency.[5][6][8]

Sodium Borate 8.0 - 8.5 50 mM - 0.1 M

An effective

alternative to

bicarbonate buffer.[4]

[10]

Phosphate-Buffered

Saline (PBS)
7.2 - 8.0 0.1 M

Good for pH-sensitive

proteins; the reaction

is generally slower,

requiring longer

incubation times.[4][6]

[11]

HEPES 7.2 - 8.5 50 - 100 mM

A non-interfering

zwitterionic buffer

suitable for

conjugation.[4][6]
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Important Note: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and

glycine are incompatible with the conjugation step as they contain primary amines that will

compete with the target molecule, significantly reducing labeling efficiency.[4][6][11] They are,

however, ideal for quenching the reaction.[4][12]

Table 2: Influence of pH on NHS Ester Reaction
Efficiency

pH Range
Effect on Primary
Amine

Effect on NHS
Ester

Overall
Conjugation
Efficiency

< 7.0

Mostly protonated (-

NH₃⁺), non-

nucleophilic, and

unreactive.[5]

Stable, low rate of

hydrolysis.[4]
Very Low

7.2 - 8.0

Increasing

concentration of

reactive deprotonated

amine (-NH₂).[5]

Moderate stability,

slow hydrolysis.[4]
Moderate to Good

8.0 - 8.5

High concentration of

reactive deprotonated

amine.[8][9]

Increased rate of

hydrolysis, but

aminolysis is favored.

[4][5]

Optimal[7][8]

> 9.0

Amine is fully

deprotonated and

highly reactive.

Very rapid hydrolysis

significantly out-

competes the desired

amine reaction.[6]

Low

Experimental Protocols
Protocol 1: General Protein Labeling with MB 660R NHS
Ester
This protocol provides a general guideline for conjugating MB 660R NHS Ester to a protein,

such as an antibody. Optimization may be required for specific applications.
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1. Materials and Reagent Preparation

Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an

appropriate amine-free conjugation buffer (see Table 1).[13] If the protein is in an

incompatible buffer (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis

or a desalting column.[11][13]

MB 660R NHS Ester Solution: NHS esters are moisture-sensitive.[10][11] Allow the vial to

equilibrate to room temperature before opening to prevent condensation.[11][14]

Immediately before use, dissolve the MB 660R NHS Ester in a high-quality, anhydrous

organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a

10 mg/mL or 10 mM stock solution.[8][11]

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[12][15]

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) column or

dialysis cassette (≥10K MWCO).[10][13][16]

2. Conjugation Reaction

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A 5- to 20-fold

molar excess of the NHS ester is a common starting point for optimization.[5]

Reaction Initiation: Add the calculated volume of the MB 660R NHS Ester stock solution to

the protein solution while gently vortexing.[7] The final concentration of the organic solvent

(DMSO or DMF) should ideally be less than 10% of the total reaction volume.[11]

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C,

protected from light.[5][7][11] Room temperature reactions are typically faster.

3. Quenching the Reaction

Stop the Reaction: To stop the conjugation and deactivate any unreacted NHS ester, add the

Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add

1/10th volume of 1 M Tris).[14][15]

Incubation: Incubate for an additional 15-30 minutes at room temperature.[12][15]
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4. Purification of the Conjugate

Removal of Unreacted Dye: It is critical to remove unreacted MB 660R and reaction

byproducts. Purify the conjugate using a size-exclusion chromatography (gel filtration)

column or by dialysis against a suitable storage buffer (e.g., PBS).[7][13][16] This step

ensures a pure product for downstream applications and allows for accurate determination of

the degree of labeling.[16]

5. Characterization (Optional but Recommended)

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein,

can be determined spectrophotometrically. Measure the absorbance of the purified conjugate

at 280 nm (for protein) and at the absorbance maximum of MB 660R (~665 nm).[13] The

DOL can be calculated using the Beer-Lambert law with appropriate correction factors for the

dye's absorbance at 280 nm.
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Caption: NHS Ester reaction pathways at optimal pH.
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Caption: Experimental workflow for protein conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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